(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral organic compound belonging to the class of benzopyrans, specifically a dihydrobenzopyran. While not found naturally, its synthesis serves as a crucial step in producing various derivatives for scientific research, particularly in exploring potential therapeutic agents for conditions like anxiety, depression, epilepsy, and Parkinson's disease []. This compound acts as a key intermediate in the development of novel drug candidates.
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound classified within the benzopyran family, which is characterized by a fused benzene and pyran ring structure. This compound features a methoxy group at the 6-position and a hydroxyl group at the 4-position, contributing to its unique chemical properties and biological activities. Benzopyrans are noted for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, making them significant in medicinal chemistry and natural product research.
The synthesis of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Methods may include:
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure specificity and yield of the desired products.
The mechanism of action of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various biological targets:
Key physical properties include:
Relevant chemical properties include:
The compound's reactivity profile indicates potential applications in organic synthesis and medicinal chemistry due to its unique functional groups.
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
The (4S)-stereocenter in chromane derivatives arises from enzymatic reduction of prochiral intermediates. In fungal biosynthesis, NADPH-dependent reductases selectively reduce the C4 ketone of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one to yield the (4S)-alcohol with high enantioselectivity (>95% ee). This stereospecificity is governed by conserved binding pockets that position the substrate for si-face hydride transfer, as confirmed by X-ray crystallography of homologous reductases from Daldinia spp. [1] [9]. Mutagenesis studies indicate that tyrosine residues (Tyr175 and Tyr201 in Daldinia concentrica) stabilize the substrate through hydrogen bonding, while a hydrophobic cleft (Val218, Phe222) enforces conformational restraint to achieve stereocontrol [1].
Table 1: Enzymatic Systems Governing (4S)-Stereoselectivity
Enzyme Class | Source Organism | Cofactor | Stereoselectivity |
---|---|---|---|
Short-chain dehydrogenase | Daldinia childiae | NADPH | 98% (4S) |
Aldo-keto reductase | Pestalotiopsis foedan | NADPH | 92% (4S) |
Synthetic catalyst (Cp*RhCl) | Chemical synthesis | H₂/Formate | 60-75% (4S) |
The meta-positioned methoxy group at C6 critically influences scaffold stability and enzymatic processing:
Fungal Pathway (Daldinia spp.):
Efficiency Metrics: 78% overall yield; 5 enzymatic steps.
Synthetic Routes:
Table 2: Biosynthetic Route Comparison
Parameter | Fungal Pathway | Synthetic Route A | Synthetic Route B |
---|---|---|---|
Key Steps | PKS cyclization → SAM methylation → Stereoselective reduction | Metathesis → Pd-catalyzed methylation → Hydrogenation | Chiral alkylation → Cyclization → Auxiliary removal |
Yield | 78% | 41% | 22% |
Stereoselectivity (4S) | >95% ee | ≤75% ee | 89% de |
Step Economy | 5 steps | 6 steps | 8 steps |
Byproducts | 3 minor metabolites | 12+ unidentified impurities | 5 characterized impurities |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1